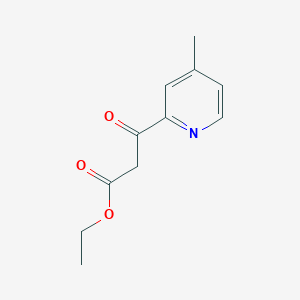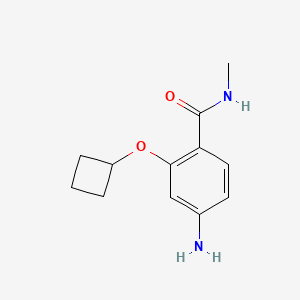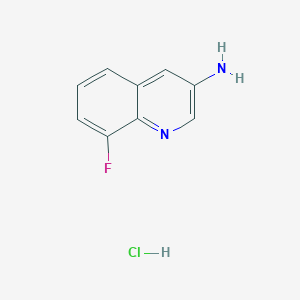![molecular formula C12H15FO3 B12081182 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butanoic acid.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reaction efficiently.
Continuous Flow Oxidation: Implementing continuous flow reactors for the oxidation step to enhance efficiency and safety.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes, or more complex carboxylic acids.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industrial Chemistry: The compound is used in the synthesis of intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-Fluoro-4-methoxyphenyl)methyl]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[(3-Fluoro-4-methoxyphenyl)methyl]pentanoic acid: Similar structure but with a pentanoic acid moiety.
2-[(3-Fluoro-4-methoxyphenyl)methyl]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H15FO3 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-3-9(12(14)15)6-8-4-5-11(16-2)10(13)7-8/h4-5,7,9H,3,6H2,1-2H3,(H,14,15) |
Clé InChI |
JJLFXAFLNLRICL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


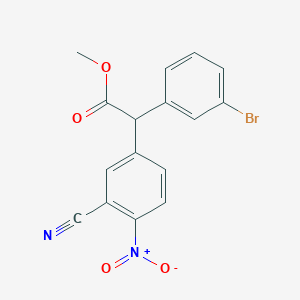
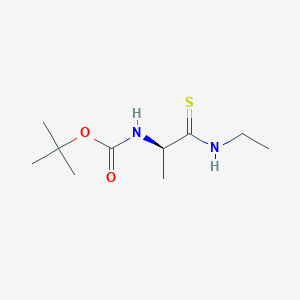
![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)

![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)


